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molecular formula C10H11BrO2 B8674162 [4-(2-Bromoethyl)phenyl]acetic Acid CAS No. 67365-31-5

[4-(2-Bromoethyl)phenyl]acetic Acid

Cat. No. B8674162
M. Wt: 243.10 g/mol
InChI Key: CSHYRCSFGVPDLT-UHFFFAOYSA-N
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Patent
US04150235

Procedure details

A solution of [4-(2-bromoethyl)phenyl]acetonitrile (56.0 g., 0.25 mole) in 48% hydrobromic acid (200 ml.) and acetic acid (600 ml.) is boiled under reflux for 4 hours. The solution is reduced to one-third volume by distillation at reduced pressure. The residue is diluted with 400 ml. of water to force out the oily product which is taken up in ether, washed with water, and dried over sodium sulfate. Evaporation of the solvent leaves the title compound as a residual oil.
Name
[4-(2-bromoethyl)phenyl]acetonitrile
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7](CC#N)=[CH:6][CH:5]=1.[C:13]([OH:16])(=[O:15])[CH3:14]>Br>[Br:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:14][C:13]([OH:16])=[O:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
[4-(2-bromoethyl)phenyl]acetonitrile
Quantity
56 g
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solution is reduced to one-third volume by distillation at reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with 400 ml
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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